molecular formula C9H4F3NO2S B15232585 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid

2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid

Katalognummer: B15232585
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: QJJCPSFXPLCYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a trifluoromethyl group attached to a benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a base, followed by oxidation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Trifluoromethyl)thiazole-5-carboxylic acid
  • 2-(Trifluoromethyl)benzothiazole
  • 2-(Trifluoromethyl)benzo[d]oxazole-5-carboxylic acid

Comparison: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the carboxylic acid group allows for further functionalization, making it a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C9H4F3NO2S

Molekulargewicht

247.20 g/mol

IUPAC-Name

2-(trifluoromethyl)-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15)

InChI-Schlüssel

QJJCPSFXPLCYIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.